molecular formula C21H19N3O5S B12194237 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12194237
M. Wt: 425.5 g/mol
InChI Key: ABDFZKZVQQYQSP-ZDLGFXPLSA-N
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Description

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a combination of furan, thiazolidine, and indole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of furan, thiazolidine, and indole moieties, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H19N3O5S/c1-28-14-4-5-16-13(11-23-17(16)9-14)6-7-22-19(25)12-24-20(26)18(30-21(24)27)10-15-3-2-8-29-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10-

InChI Key

ABDFZKZVQQYQSP-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC=CO4)/SC3=O

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=O

Origin of Product

United States

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